2,5-Dibromopyridin-3-ol
Overview
Description
2,5-Dibromopyridin-3-ol: is a chemical compound with the molecular formula C5H3Br2NO and a molecular weight of 252.89 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two bromine atoms at the 2 and 5 positions and a hydroxyl group at the 3 position on the pyridine ring. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromopyridin-3-ol typically involves the bromination of pyridin-3-ol. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 2 and 5 positions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where pyridin-3-ol is reacted with bromine in a solvent system. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2,5-Dibromopyridin-3-ol can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group in this compound can be oxidized to form corresponding ketones or aldehydes under suitable conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium amide or thiourea, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products:
Scientific Research Applications
2,5-Dibromopyridin-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Dibromopyridin-3-ol involves its interaction with specific molecular targets. The bromine atoms and the hydroxyl group play crucial roles in its reactivity and binding affinity to biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity . The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with key enzymes and receptors in biological systems .
Comparison with Similar Compounds
2,5-Dibromopyridine: Similar in structure but lacks the hydroxyl group at the 3 position.
2,5-Diiodopyridin-3-ol: Contains iodine atoms instead of bromine atoms.
2,5-Dibromo-3-methoxypyridine: Has a methoxy group instead of a hydroxyl group at the 3 position.
Uniqueness: 2,5-Dibromopyridin-3-ol is unique due to the presence of both bromine atoms and a hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2,5-dibromopyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2NO/c6-3-1-4(9)5(7)8-2-3/h1-2,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXPYIXETNBCFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673895 | |
Record name | 2,5-Dibromopyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857429-79-9 | |
Record name | 2,5-Dibromopyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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